3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE is a complex organic compound featuring both cyclopropyl and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE typically involves the condensation of β-trifluoromethyl-β-cyclopropyl-substituted unsaturated ketones with hydrazines. This reaction is mediated by cesium hydroxide and features mild reaction conditions, broad substrate scope, and good functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted pyrazoles. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique functional groups.
Mechanism of Action
The mechanism of action of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and cyclopropyl groups enhance its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
Similar Compounds
5-Trifluoromethyl-5-cyclopropylpyrazoline: Shares similar functional groups but differs in the overall structure and reactivity.
Trifluoromethyl ketones: Known for their unique properties and applications in medicinal chemistry.
Cyclopropyl-substituted pyrazoles: Exhibit similar reactivity and are used in various synthetic applications.
Uniqueness
3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-PROPANONE is unique due to the combination of trifluoromethyl and cyclopropyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H14F6N4O2 |
---|---|
Molecular Weight |
384.28 g/mol |
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one |
InChI |
InChI=1S/C14H14F6N4O2/c15-13(16,17)10-7-9(8-1-2-8)23(22-10)6-3-11(25)24-12(26,4-5-21-24)14(18,19)20/h5,7-8,26H,1-4,6H2 |
InChI Key |
PGWLSSJMYDTFDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CCC(=O)N3C(CC=N3)(C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.